molecular formula C20H21NO4 B5573504 N,N-DIETHYL-2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE

N,N-DIETHYL-2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE

Cat. No.: B5573504
M. Wt: 339.4 g/mol
InChI Key: MSOWKGRJDUBQDJ-UHFFFAOYSA-N
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Description

N,N-DIETHYL-2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzo[c]chromen-3-yl moiety, which is a fused ring system, and an acetamide group, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

N,N-DIETHYL-2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide specific safety and hazard information for this compound . Therefore, it’s crucial to handle it with care and use appropriate safety measures when working with it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE typically involves the following steps:

    Formation of the benzo[c]chromen-3-yl intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen-3-yl core.

    Introduction of the acetamide group: The intermediate is then reacted with an acetamide derivative under suitable conditions, such as the presence of a base or an acid catalyst, to introduce the acetamide functionality.

    N,N-Diethylation: The final step involves the diethylation of the acetamide group using diethylamine and a suitable activating agent, such as a carbodiimide or a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-DIMETHYL-2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE: Similar structure but with dimethyl groups instead of diethyl groups.

    N,N-DIETHYL-2-(4-METHYL-6-OXOBENZO[C]CHROMEN-3-YL)OXYACETAMIDE: A closely related compound with slight variations in the substituents.

Uniqueness

N,N-DIETHYL-2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE is unique due to its specific substitution pattern and the presence of both the benzo[c]chromen-3-yl moiety and the diethylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-4-21(5-2)18(22)12-24-17-11-10-15-14-8-6-7-9-16(14)20(23)25-19(15)13(17)3/h6-11H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOWKGRJDUBQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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